3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL ACETATE
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Overview
Description
3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL ACETATE is a complex organic compound that features both thiophene and benzofuran moieties Thiophene is a five-membered aromatic ring containing sulfur, while benzofuran is a fused ring system consisting of a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL ACETATE typically involves the condensation of thiophene-2-carboxylic acid with 1-benzofuran-5-yl acetate. Common synthetic methods include:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with thiophene derivatives using phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts such as nickel or palladium may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with a palladium catalyst.
Substitution: Br2 in the presence of a Lewis acid like FeBr3.
Major Products
Oxidation: Thiophene-2-carboxylic acid derivatives.
Reduction: Reduced thiophene and benzofuran derivatives.
Substitution: Halogenated or nitrated thiophene and benzofuran derivatives.
Scientific Research Applications
3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL ACETATE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL ACETATE involves its interaction with specific molecular targets and pathways. The thiophene moiety can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain kinases or interact with DNA, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene are similar in structure and exhibit similar chemical properties.
Benzofuran Derivatives: Compounds such as 2-benzofuran carboxylic acid share structural similarities and are used in similar applications.
Uniqueness
3-(THIOPHENE-2-CARBONYL)-1-BENZOFURAN-5-YL ACETATE is unique due to the combination of thiophene and benzofuran moieties, which confer distinct electronic and steric properties. This dual functionality enhances its potential in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-(thiophene-2-carbonyl)-1-benzofuran-5-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4S/c1-9(16)19-10-4-5-13-11(7-10)12(8-18-13)15(17)14-3-2-6-20-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKCLSIVSBBHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC=C2C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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